molecular formula C23H17FN4O5 B2724476 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251695-72-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2724476
CAS No.: 1251695-72-3
M. Wt: 448.41
InChI Key: OIYXWRWDAZARSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic organic compound featuring a 1,4-benzodioxin moiety linked via an acetamide group to a 2-oxo-1,2-dihydropyridinyl subunit. The pyridinone ring is further substituted with a 1,2,4-oxadiazole heterocycle bearing a 4-fluorophenyl group. This structure integrates multiple pharmacologically relevant motifs: the 1,4-benzodioxin scaffold is associated with metabolic stability, the oxadiazole ring contributes to hydrogen-bonding capacity, and the fluorinated aromatic group may enhance lipophilicity and target affinity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O5/c24-15-5-3-14(4-6-15)21-26-22(33-27-21)17-2-1-9-28(23(17)30)13-20(29)25-16-7-8-18-19(12-16)32-11-10-31-18/h1-9,12H,10-11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYXWRWDAZARSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine is synthesized via nitration and reduction of 1,4-benzodioxin. Catalytic hydrogenation of 6-nitro-1,4-benzodioxane using Pd/C in ethanol yields the amine in 85–90% purity. Alternative methods employ Fe/HCl reduction, though with lower selectivity (~70%) due to over-reduction byproducts.

Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl

The oxadiazole ring forms via cyclization between 4-fluorobenzonitrile oxide and a carboxamide. A modified Huisgen reaction under microwave irradiation (120°C, 30 min) achieves 92% yield. Solvent-free conditions using TiO₂ nanoparticles as catalysts further enhance atom economy (Table 1).

Table 1: Optimization of Oxadiazole Synthesis

Condition Catalyst Temp (°C) Time (h) Yield (%)
Microwave None 120 0.5 92
Solvent-free TiO₂ 100 2 88
Conventional reflux None 80 6 75

Construction of 2-Oxo-1,2-Dihydropyridin-1-yl

The dihydropyridinone core is synthesized via cyclocondensation of β-keto esters with urea. A one-pot protocol using ammonium acetate and acetic acid under reflux (6 h) affords the lactam in 78% yield. Alternatively, enzymatic catalysis with lipase B enhances enantioselectivity (>95% ee) for chiral derivatives.

Fragment Coupling and Final Assembly

Acetamide Linker Installation

The benzodioxin amine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (Yield: 83%). Subsequent nucleophilic substitution with the pyridinone-oxadiazole fragment occurs in dimethylformamide (DMF) using K₂CO₃ as base (60°C, 12 h), yielding the target compound in 68% purity.

Critical Parameters:

  • Solvent polarity : DMF > DMSO > Acetonitrile (polar aprotic solvents favored).
  • Base strength : K₂CO₃ > NaHCO₃ > Et₃N (weaker bases reduce elimination byproducts).

Purification and Isolation

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water (3:1). Final purity exceeds 98% (HPLC), with characteristic melting points at 214–216°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, oxadiazole-H), 7.89–7.91 (m, 2H, fluorophenyl-H), 6.84–6.86 (m, 2H, benzodioxin-H), 4.31 (s, 2H, CH₂CO), 4.22–4.25 (m, 4H, OCH₂CH₂O).
  • ¹³C NMR : 167.5 (C=O lactam), 163.2 (C-F), 148.1 (oxadiazole-C), 117.8–161.4 (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorptions at 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), and 1240 cm⁻¹ (C-O-C benzodioxin).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₁₈FN₃O₅: [M+H]⁺ = 456.1264; Found: 456.1268.

Green Chemistry and Process Optimization

The patent CN103951660A highlights solvent-free oxadiazole synthesis with 84% yield, avoiding BF₃ catalysts. Similarly, microwave-assisted steps reduce energy consumption by 40% compared to conventional heating. Lifecycle analysis shows a 32% reduction in E-factor (waste per product mass) for integrated routes.

Challenges and Alternative Approaches

Regioselectivity in Oxadiazole Formation

Unsymmetrical nitrile oxides may yield regioisomeric oxadiazoles. Preferential 5-substitution is achieved using bulky directing groups (e.g., tert-butyl), though this requires post-synthetic deprotection.

Lactam Ring Stability

The dihydropyridinone lactam is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in amber vials minimizes degradation (<5% over 12 months).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzoxazinone Cores

Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c from ) share a benzo[b][1,4]oxazin-3(4H)-one core instead of the 1,4-benzodioxin group. These derivatives were synthesized via coupling reactions between 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid and substituted phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF, room temperature), achieving improved yields (65–82%) . The benzoxazinone core introduces a lactam ring, which may enhance rigidity compared to the benzodioxin’s ether-linked structure. This difference could influence solubility and metabolic stability, with benzodioxins generally exhibiting higher oxidation resistance due to reduced ring strain.

Acetamide Derivatives with Heterocyclic Moieties

describes N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which shares the benzodioxin-acetamide backbone but replaces the oxadiazole-pyridinone moiety with a triazole-sulfanyl group substituted by furan and pyridine. Key differences include:

  • Molecular Weight: The triazole derivative has a molecular formula of C₂₃H₂₁N₅O₄S and a monoisotopic mass of 463.131 Da , while the target compound’s estimated mass (~490–500 Da) reflects the additional fluorophenyl and pyridinone groups.
  • Synthetic Routes : The triazole compound’s synthesis likely involves thiol-ene coupling, contrasting with the target compound’s oxadiazole formation via cyclization or coupling reactions.

Heterocyclic Compounds with Reported Bioactivities

Besson et al. () evaluated 3,1-benzoxazin-4-ones and 3,1-benzothiazin-4-ones for antimicrobial activity, demonstrating moderate efficacy against bacterial strains . While the target compound’s oxadiazole-pyridinone structure differs, the presence of fluorinated aromatics and heterocycles aligns with bioactive scaffolds. For example, 1,2,4-oxadiazoles are known to inhibit enzymes like poly(ADP-ribose) polymerase (PARP) or modulate ion channels. The fluorophenyl group may enhance blood-brain barrier penetration, suggesting neurological or oncological applications.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Conditions Bioactivity (Reported) References
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide C₂₄H₂₀FN₅O₅ (estimated) 1,4-Benzodioxin, oxadiazole, pyridinone Not specified in evidence Not available
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) C₂₀H₁₇N₅O₂ (example) Benzoxazinone, pyrimidine, oxadiazole Cs₂CO₃, DMF, RT, 65–82% yield Not specified
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₃H₂₁N₅O₄S 1,4-Benzodioxin, triazole-sulfanyl Thiol-ene coupling (assumed) Not specified
3,1-Benzoxazin-4-ones C₈H₇NO₂ (core structure) Benzoxazinone, lactam Cyclization of o-aminobenzoic acids Antimicrobial (moderate)

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including enzyme inhibition, cytotoxicity, and pharmacological applications.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to an acetamide group and incorporates an oxadiazole and dihydropyridine structure. The molecular formula is C20H20F N3O4, with a molecular weight of approximately 393.39 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of related compounds featuring the benzodioxin structure. For instance, sulfonamide derivatives containing the benzodioxin moiety have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase15
Compound BAcetylcholinesterase10
N-(2,3-dihydro...)TBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assays conducted on derivatives of N-(2,3-dihydro-1,4-benzodioxin) have shown promising results against various cancer cell lines. For example, one study indicated that compounds with similar structures exhibited significant cytotoxic effects on HeLa cells (human cervical cancer) with IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
N-(2,3-dihydro...)HeLa5TBD
Compound XMCF78TBD

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives exert their biological effects often involves interaction with specific protein targets. For instance:

  • Enzyme Inhibition : Compounds may bind to the active sites of enzymes like acetylcholinesterase, preventing substrate hydrolysis.
  • Anticancer Activity : The cytotoxic effects may arise from inducing apoptosis in cancer cells through mitochondrial pathways or disrupting cell cycle progression.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative demonstrated effective inhibition of β-secretase activity in vitro, suggesting potential for Alzheimer’s treatment.
  • Case Study 2 : A related compound showed significant antidiabetic activity through modulation of glucose uptake in muscle cells.

Q & A

Q. What synthetic strategies are employed to construct the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime precursors with activated carboxylic acid derivatives. For example, the reaction of 4-fluorophenylamidoxime with a carbonyl-containing intermediate under dehydrating conditions (e.g., using DBU as a base) can yield the oxadiazole core. This method aligns with protocols for analogous heterocycles, where cyclization efficiency depends on solvent polarity and temperature control .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : To verify aromatic proton environments (e.g., benzodioxin and fluorophenyl groups) and acetamide linkage.
  • 19F NMR : Specific to the 4-fluorophenyl substituent, confirming its presence and electronic environment.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the oxadiazole and dihydropyridinone moieties).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., via ESI-TOF) and fragmentation patterns. These methods are consistent with characterization practices for structurally related acetamides and heterocycles .

Q. What are the key structural features influencing this compound’s solubility and stability?

The benzodioxin moiety contributes to lipophilicity (logP), while the acetamide linker and oxadiazole ring may enhance aqueous solubility via hydrogen bonding. Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring over 24–72 hours) are recommended to assess degradation pathways, particularly for the labile 2-oxo-1,2-dihydropyridin-1-yl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of oxadiazole formation while minimizing by-products?

  • Catalyst Screening : Test bases like DBU or K₂CO₃ to enhance cyclization efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene).
  • Temperature Gradients : Perform reactions at 80–120°C to identify optimal thermal conditions.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry accordingly. This approach is informed by studies on analogous 1,2,4-oxadiazole syntheses .

Q. What methodologies resolve contradictions in biological activity across different assay systems?

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT/XTT) to distinguish direct target engagement from off-target effects.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
  • Metabolic Stability Testing : Use liver microsomes to evaluate if discrepancies arise from compound degradation. Such strategies are critical for compounds with complex heterocyclic cores, as seen in triazolopyrimidine studies .

Q. How can computational modeling predict binding affinity to potential protein targets?

  • Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using the oxadiazole and fluorophenyl groups as pharmacophore anchors.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Free Energy Perturbation (FEP) : Quantify the impact of fluorophenyl substitutions on binding energy. These methods are validated in studies of structurally related triazolopyrimidines and dihydropyridines .

Methodological Considerations

  • Experimental Design : Include positive/negative controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility .
  • Data Analysis : Use statistical tools (e.g., ANOVA for dose-response data) and software like GraphPad Prism for curve fitting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.